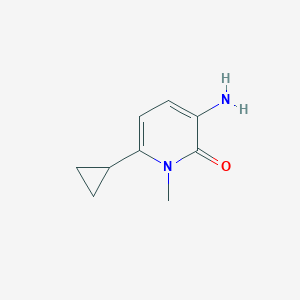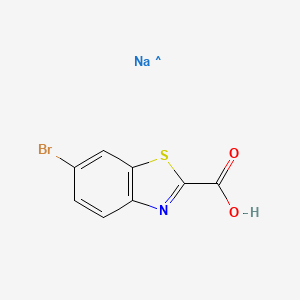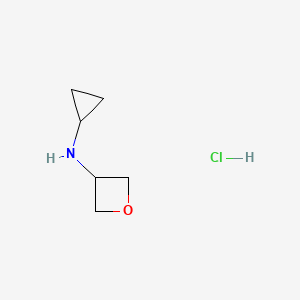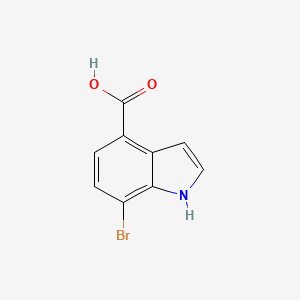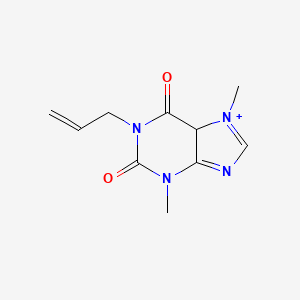
1-Allyl-3,7-dimethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3,7-dimethylxanthine is a xanthine derivative with the chemical formula C10H12N4O2. It is structurally related to other methylxanthines such as caffeine, theobromine, and theophylline. This compound is known for its potential pharmacological properties and is of interest in various scientific research fields.
準備方法
1-Allyl-3,7-dimethylxanthine can be synthesized through several methods. One common synthetic route involves the reaction of theobromine with allyl bromide in the presence of sodium t-butanolate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds in two stages: the first stage at 150°C for 12 hours, followed by a second stage at 100°C for another 12 hours . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
化学反応の分析
1-Allyl-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Allyl-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine derivatives and their chemical properties.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
作用機序
The mechanism of action of 1-Allyl-3,7-dimethylxanthine involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, it can modulate neurotransmitter release and influence various physiological processes . This mechanism is similar to that of other methylxanthines like caffeine and theobromine.
類似化合物との比較
1-Allyl-3,7-dimethylxanthine is unique among xanthine derivatives due to its specific substitution pattern. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and used as a bronchodilator and vasodilator.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Each of these compounds has distinct pharmacological properties and applications, highlighting the diversity within the xanthine family.
特性
分子式 |
C10H13N4O2+ |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
InChIキー |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)

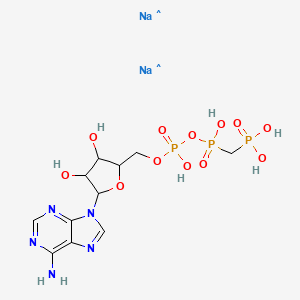

![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
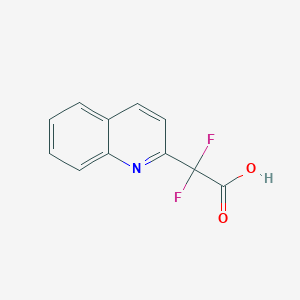
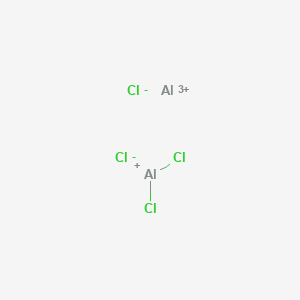
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)
